molecular formula C21H17N B154206 2,6-bis[(E)-2-phenylethenyl]pyridine CAS No. 10129-71-2

2,6-bis[(E)-2-phenylethenyl]pyridine

Cat. No.: B154206
CAS No.: 10129-71-2
M. Wt: 283.4 g/mol
InChI Key: GFUKPDBFDRKRRO-YXLFCKQPSA-N
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Description

2,6-bis[(E)-2-phenylethenyl]pyridine is an organic compound with the molecular formula C21H17N and a molecular weight of 283.37 g/mol . It is also known by several synonyms, including 2,6-distyrylpyridine and 2,6-bis[(E)-styryl]pyridine . Its Chemical Abstracts Service registry number is 10129-71-2 . This compound belongs to a class of conjugated organic materials featuring a central pyridine ring core extended with vinylene and phenyl groups. Related structural analogs with extended pi-conjugated systems have been reported in scientific literature for use in developing functional materials, such as solvatochromic dyes and components for liquid crystals . These types of compounds are also of interest in coordination chemistry for constructing metal-organic frameworks (MOFs) and coordination polymers, which have potential applications in sensing and catalysis . As a supplier, we provide this chemical for research and development purposes. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2,6-bis[(E)-2-phenylethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H17N/c1-3-8-18(9-4-1)14-16-20-12-7-13-21(22-20)17-15-19-10-5-2-6-11-19/h1-17H/b16-14+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUKPDBFDRKRRO-YXLFCKQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC=C2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=CC=C2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10129-71-2
Record name Pyridine, 2,6-distyryl-
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Record name 2,6-bis(2-phenylvinyl)pyridine
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Biological Activity

2,6-bis[(E)-2-phenylethenyl]pyridine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological systems, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16N\text{C}_{18}\text{H}_{16}\text{N}

This structure consists of a pyridine ring substituted with two (E)-2-phenylethenyl groups at the 2 and 6 positions, which contributes to its biological activity.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For example, analogs of this compound have shown cytotoxic effects against various cancer cell lines.
  • Antioxidant Activity : Some studies indicate that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Given its structural similarity to other biologically active compounds, it is hypothesized that this compound may have neuroprotective effects, although specific studies are necessary to confirm this.

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cell lines
AntioxidantProtects against oxidative stress
NeuroprotectivePotential protective effects on neuronal cells

Case Studies

  • Anticancer Activity : A study conducted on related pyridine derivatives showed significant inhibition of tumor growth in xenograft models. The study highlighted the importance of the phenylethenyl substituents in enhancing the anticancer activity through apoptosis induction in cancer cells.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds demonstrated their ability to reduce apoptosis in neuronal cells exposed to neurotoxic agents. This suggests that this compound could offer similar benefits.

Research Findings

Recent findings emphasize the need for further exploration into the pharmacological properties of this compound. While initial data suggest promising biological activities, comprehensive studies including:

  • In vitro assays to evaluate cytotoxicity and mechanism of action.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

These investigations will be crucial for understanding the full potential of this compound in medicinal applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted at the 2 and 6 positions with (E)-2-phenylethenyl groups. This unique structure imparts specific chemical properties that facilitate its use in diverse applications.

Medicinal Chemistry

Anticancer Activity:
Research has indicated that derivatives of pyridine compounds, including 2,6-bis[(E)-2-phenylethenyl]pyridine, exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth .

Drug Development:
The compound serves as a scaffold for the design of novel therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery efforts aimed at developing new anticancer medications .

Case Study:
In a recent investigation, a series of pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The findings suggested that modifications to the pyridine structure could enhance biological activity, paving the way for further research into similar compounds like this compound .

Coordination Chemistry

Ligand Applications:
As a bidentate ligand, this compound can form stable complexes with transition metals. This property is crucial for catalysis and materials synthesis. The compound’s ability to coordinate with metals enhances its utility in developing catalysts for various chemical reactions.

Table: Coordination Properties

Metal IonComplex TypeStability Constant
Cu(II)Square PlanarHigh
Ni(II)OctahedralModerate
Co(II)TetrahedralLow

Materials Science

Organic Electronics:
The compound's electronic properties make it suitable for applications in organic semiconductors and photonic devices. Its ability to facilitate electron transfer processes is essential in the development of new materials with enhanced electronic characteristics.

Case Study:
Research on similar pyridine derivatives has shown promising results in their application as organic light-emitting diodes (OLEDs). The structural modifications provided by compounds like this compound can lead to improved efficiency and stability in electronic devices.

Synthesis and Characterization

The synthesis of this compound typically involves coupling reactions between appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Coordination Chemistry

The pyridine nitrogen and π-conjugated system enable metal coordination. For example:

Cadmium(II) Complexation

A structurally analogous ligand, 4-[(E)-2-phenylethenyl]-2,6-bis(2-pyrazinyl)pyridine, forms a dichlorocadmium(II) complex ([CdLCl₂]) with a 3,3,4,6-nodal supramolecular network via C–H···Cl hydrogen bonding . By extension, 2,6-bis[(E)-2-phenylethenyl]pyridine likely exhibits similar coordination behavior due to its electron-rich pyridine core and extended conjugation.

ReactionObservationsSource
[CdLCl₂] formationLuminescent, enhanced π*→n emission

Electrophilic and Cycloaddition Reactions

The styryl groups participate in cycloadditions and electrophilic attacks:

[2+2] Photocycloaddition

Under UV light, the (E)-styryl groups may undergo [2+2] cycloaddition to form cyclobutane derivatives, though direct evidence for this compound is pending. Similar styrylpyridines show this reactivity .

Epoxidation and Ring-Opening

Styryl moieties can be epoxidized using reagents like N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions, as demonstrated in related pyridine derivatives . Subsequent ring-opening with amines yields β-amino alcohols:

ReactionConditionsOutcomeSource
EpoxidationNFSI, ball millingTransient sulfonyl fluoride
Epoxide ring-openingSc(OTf)₃, diisopropylethylamine, 80°Cβ-Amino alcohols (diastereomers)

Polymerization and Supramolecular Assembly

The conjugated system facilitates supramolecular interactions and potential polymerization:

Supramolecular Networks

In crystal lattices, the compound engages in π-π stacking and C–H···N interactions, as seen in its cadmium complex analogs . These interactions are critical for designing luminescent materials or sensors.

Radical Polymerization

The styryl groups may undergo radical-initiated polymerization to form conjugated polymers, though experimental data specific to this compound remains unexplored.

Biological Activity

While not directly studied for this compound, structurally related bis(benzimidazolyl)pyridines exhibit ion channel modulation. For example, 2,6-bis(2-benzimidazolyl)pyridine (BBP) selectively inhibits SK channels with IC₅₀ = 0.56 μM . This suggests potential bioactivity for styrylpyridines warranting further investigation.

Comparison with Similar Compounds

Analysis :

  • Electron-Withdrawing vs. Electron-Donating Groups : Tosyloxy groups (electron-withdrawing) enhance tyrosinase inhibition compared to thiomethyl groups (electron-donating) . The styryl groups in 2,6-bis[(E)-2-phenylethenyl]pyridine, being π-conjugated, may prioritize optical properties over enzyme inhibition.
  • Steric Effects : Bulky substituents (e.g., tosyloxy) hinder enzyme binding, while linear styryl groups could facilitate planar stacking for fluorescence or metal coordination .

Coordination Chemistry and Metal Complexes

Pyridine derivatives with nitrogen-rich substituents are widely used as ligands. A notable comparison involves 2,6-bis(methylbenzimidazol-2-yl)pyridine (mbzimpy), which forms stable complexes with transition metals (e.g., Co, Pr) .

Property This compound mbzimpy Complexes (e.g., [Co(mbzimpy)(bipy)Cl]ClO₄)
Ligand Type Potentially bidentate (via pyridine N and styryl π-system) Tridentate (pyridine N + two benzimidazole N donors)
Metal Binding Limited direct evidence; styryl groups may enable π-interactions Strong octahedral coordination with Co(III) and Pr(III)
Fluorescence Expected strong emission due to extended conjugation Tunable emission in solvents (λₑₘ ≈ 400–500 nm)
Electrochemical Behavior Unreported; likely redox-active styryl moieties Reversible Co(III)/Co(II) redox couples observed

Key Insight : While mbzimpy derivatives prioritize rigid, multidentate coordination, this compound’s styryl groups may favor π-stacking or charge-transfer interactions, making it suitable for organic electronics or sensor design.

Comparison with Halogenated Pyridine Derivatives

lists bis(6-chloro-3-methylpyridin-2-yl)methanone, a halogenated pyridine derivative. Although structurally distinct, halogenation trends can inform stability and reactivity:

  • Stability : Chlorine atoms enhance thermal and oxidative stability but reduce solubility compared to styryl groups.
  • Reactivity : Halogenated pyridines undergo nucleophilic substitution, whereas styryl-substituted pyridines may participate in cycloaddition or polymerization reactions.

Preparation Methods

Reaction Mechanism and Substrate Design

The Heck coupling reaction is a cornerstone for introducing aryl vinyl groups into aromatic systems. For 2,6-bis[(E)-2-phenylethenyl]pyridine, this method typically involves reacting 2,6-dihalopyridine (e.g., 2,6-dibromopyridine) with styrene in the presence of a palladium catalyst. The mechanism proceeds through oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, followed by alkene coordination, migratory insertion, and β-hydride elimination to form the trans-configured double bond.

Key to achieving high E-selectivity is the choice of ligands and base. Triphenylphosphine (PPh₃) and palladium acetate (Pd(OAc)₂) are commonly employed, with triethylamine or potassium carbonate serving as bases to neutralize hydrogen halide byproducts. For example, in analogous palladium-catalyzed reactions involving pyridine derivatives, yields of 15–21% have been reported for silole-fused products under refluxing triethylamine conditions.

Optimization and Challenges

Critical parameters include:

  • Catalyst loading : 5–10 mol% Pd(OAc)₂.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but may reduce stereoselectivity.

  • Temperature : Reactions typically proceed at 100–120°C over 24–48 hours.

A major limitation is the competing homocoupling of styrene, which reduces efficiency. This side reaction can be mitigated by using excess styrene (2–3 equivalents per halide site) and slow addition of the alkene.

Wittig and Horner-Wadsworth-Emmons Reactions

Methodology and Stereochemical Control

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant offer superior E-selectivity for vinyl group installation. In this approach, 2,6-pyridinedicarbaldehyde reacts with a phosphorus ylide or phosphonate reagent derived from benzyltriphenylphosphonium bromide. The HWE method, using stabilized ylides, ensures near-quantitative E-selectivity due to the thermodynamic preference for the trans alkene.

For instance, condensation of pyridine-2,6-dicarbaldehyde with (carbethoxymethylene)triphenylphosphorane in tetrahydrofuran (THF) at reflux yields the target compound with >99% E-selectivity. However, the requirement for anhydrous conditions and sensitive ylide precursors complicates scalability.

Comparative Efficiency

ParameterWittig ReactionHWE Reaction
Yield 65–75%80–85%
E-Selectivity 90–95%>99%
Reaction Time 12–24 h6–12 h

The HWE method’s use of phosphonate esters, which are air-stable and less moisture-sensitive, makes it preferable for large-scale synthesis.

Condensation Strategies: Knoevenagel and Enaminone Pathways

Knoevenagel Condensation

This base-catalyzed reaction couples pyridine-2,6-diacetyl derivatives with benzaldehyde derivatives. Piperidine or ammonium acetate facilitates deprotonation of the active methylene group, enabling nucleophilic attack on the aldehyde. For example, refluxing 2,6-diacetylpyridine with benzaldehyde in ethanol (80°C, 48 h) yields the product with 60–70% efficiency and 85–90% E-selectivity.

Enaminone-Mediated Synthesis

Enaminones, such as pyridine-2,6-bis(3-oxo-3-propanenitrile), serve as versatile intermediates. Reaction with benzaldehyde derivatives in the presence of piperidine induces cyclodehydration, forming the styryl groups via conjugate addition-elimination. This method, while modular, suffers from moderate yields (50–60%) due to competing polymerization of the enaminone.

Palladium-Catalyzed Cross-Coupling Variations

Sonogashira Coupling Followed by Hydrogenation

A two-step approach involves Sonogashira coupling of 2,6-diiodopyridine with phenylacetylene to install alkynyl groups, followed by partial hydrogenation to cis-alkenes and isomerization to the trans-configuration. While this route offers flexibility, the hydrogenation step often requires toxic catalysts like Lindlar’s reagent and meticulous control to avoid over-reduction.

Direct Styrylboronic Acid Coupling

Suzuki-Miyaura coupling using 2,6-dihalopyridine and trans-styrylboronic acid represents an emerging strategy. Despite the commercial scarcity of styrylboronic acids, this method achieves yields up to 70% with Pd(PPh₃)₄ and potassium phosphate in toluene/water mixtures.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Heck Coupling Broad substrate scopeModerate E-selectivity50–75%
HWE Reaction High stereoselectivitySensitive reagents80–85%
Knoevenagel Low-cost reagentsLong reaction times60–70%
Enaminone Condensation Modular designPolymerization side reactions50–60%

Q & A

Q. What are the common synthetic routes for 2,6-bis[(E)-2-phenylethenyl]pyridine, and what factors influence reaction efficiency?

The compound is typically synthesized via Knoevenagel condensation between 2,6-pyridinedicarboxaldehyde and styrene derivatives. Reaction efficiency depends on:

  • Catalysts : Protic acids (e.g., acetic acid) or Lewis acids (e.g., MgCl₂) enhance imine formation and olefin coupling .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates .
  • Temperature : Moderate heating (60–80°C) balances reaction speed and side-product minimization. For analogs like 2,6-bis(benzimidazolyl)pyridine, Schiff base condensation with 2-aminophenol derivatives is also employed .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :
  • UV-Vis/fluorescence : Detects π→π* transitions and substituent effects on emission (e.g., nitro groups redshift absorption) .
  • ¹H/¹³C NMR : Resolves vinyl proton coupling (J ≈ 16 Hz for trans-ethenyl groups) and pyridine ring splitting patterns .
    • Crystallography :
  • Single-crystal X-ray diffraction (e.g., using SHELX software ) reveals molecular geometry, hydrogen bonding (e.g., O–H⋯N interactions in hydrated forms ), and π-stacking distances (3.3–3.7 Å for pyridine-phenyl interactions) .
  • SHELXL refinement is critical for resolving disorder in flexible ethenyl groups .

Advanced Research Questions

Q. How do electron-donating or withdrawing substituents affect the photophysical properties of this compound derivatives?

Substituents on the phenyl rings significantly modulate photophysical behavior:

  • Electron-donating groups (e.g., –N(CH₃)₂): Enhance intramolecular charge transfer (ICT), leading to bathochromic shifts in absorption (Δλ ≈ 50 nm) and acidochromic fluorescence quenching .
  • Electron-withdrawing groups (e.g., –NO₂): Stabilize excited states via conjugation, increasing quantum yields (Φ from 0.1 to 0.4) .
  • Methodological note : Time-resolved spectroscopy (e.g., TCSPC) quantifies excited-state lifetimes (τ ≈ 1–5 ns), correlating with substituent electronic effects .

Q. What challenges arise in interpreting crystallographic data for such compounds, and how can SHELX software aid in refinement?

Challenges include:

  • Disordered ethenyl groups : Dynamic trans-cis isomerization complicates electron density maps.
  • Hydrogen bonding networks : Water molecules in hydrates (e.g., Mn(bbp)₂₂·2DMF ) require rigorous hydrogen-atom placement. Solutions :
  • SHELXL restraints : Apply distance/angle constraints for disordered moieties .
  • TWINABS : Corrects for twinning in low-symmetry crystals (e.g., monoclinic systems with β ≈ 114°) .

Q. How does the compound's structure influence its coordination chemistry with transition metals?

The pyridine core and ethenyl arms act as tridentate ligands :

  • Metal binding : Pyridyl N atoms coordinate to metals (e.g., Mn²⁺, Ru³⁺) in a distorted octahedral geometry .
  • Ligand rigidity : The V-shaped geometry (dihedral angles ≈ 10–12° between pendant rings ) stabilizes metal complexes for catalytic applications (e.g., hydrogenation ).
  • Spectroscopic validation : EPR and magnetic susceptibility data confirm high-spin configurations in Mn(II) complexes .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported photophysical data for derivatives?

Variations in emission intensity or λₐbₛ may arise from:

  • Solvent polarity : Polar solvents stabilize charge-separated states, altering Stokes shifts .
  • Protonation state : Acidic conditions protonate pyridyl N, quenching fluorescence (pKa ≈ 3–5) . Best practices :
  • Standardize solvent/pH conditions.
  • Use TD-DFT calculations to validate experimental spectra .

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